molecular formula C6H5BrFNO B8226286 3-Bromo-6-fluoro-2-methoxypyridine

3-Bromo-6-fluoro-2-methoxypyridine

Cat. No.: B8226286
M. Wt: 206.01 g/mol
InChI Key: PNICWDLYYQDNLQ-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-methoxypyridine (CAS: 1017782-09-0, referenced in and ) is a halogenated pyridine derivative with a bromine atom at position 3, fluorine at position 6, and a methoxy group at position 2. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to its bromine substituent. Its structure combines electron-withdrawing (Br, F) and electron-donating (OCH₃) groups, making it versatile for regioselective functionalization.

Properties

IUPAC Name

3-bromo-6-fluoro-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNICWDLYYQDNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Followed by Fluorination

This method leverages pre-fluorinated intermediates to direct bromination to the desired position.

Key Steps :

  • Synthesis of 2-Methoxy-6-Fluoropyridine :

    • Starting Material : 2-Methoxy-6-hydroxypyridine.

    • Fluorination : Treatment with fluorinating agents (e.g., tetrafluoroboric acid) under acidic conditions (e.g., HCl or HNO₃) at 0–5°C, followed by warming to 35–45°C.

    • Yield : >50% (estimated from analogous reactions).

  • Bromination at Position 3 :

    • Reagents : N-Bromosuccinimide (NBS) or Br₂.

    • Conditions : Solvent (e.g., THF or DMF), temperature 20–90°C, reaction time 2–6 hours.

    • Yield : 74–95% (based on similar bromination protocols).

Mechanistic Insight :
Electron-donating methoxy groups direct electrophilic bromination to adjacent positions, while electron-withdrawing fluorine may influence regioselectivity.

Fluorination Followed by Bromination

This approach targets substrates where bromination precedes fluorination, exploiting directing effects.

Key Steps :

  • Bromination of 2-Methoxy-6-Hydroxypyridine :

    • Reagents : HBr in organic acids (e.g., acetic acid) at 120–130°C.

    • Yield : 90.3% (for 2-bromo-3-methoxypyridine analogs).

  • Fluorination at Position 6 :

    • Reagents : Diazotization followed by fluorination (e.g., using NaNO₂ and HBF₄).

    • Conditions : Acidic medium (HCl), 0–5°C, then warming to 35–45°C.

    • Yield : ~50% (estimated).

Challenges :
Regioselectivity control is critical due to competing directing effects of methoxy and bromine groups.

Methoxylation of Halogenated Precursors

Introducing the methoxy group post-halogenation is another viable route.

Methylation of 3-Bromo-6-Fluoro-2-Hydroxypyridine

This method employs Williamson ether synthesis or alkylating agents.

Procedure :

  • Substrate : 3-Bromo-6-fluoro-2-hydroxypyridine.

  • Methylation :

    • Reagents : CH₃I, K₂CO₃ in acetone.

    • Conditions : Reflux, 12–16 hours.

    • Yield : 74% (for similar methoxylation reactions).

Advantages :
High yields and simplicity, suitable for industrial scaling.

Diazotization and Sandmeyer-Type Reactions

These methods enable selective halogenation via diazonium intermediates.

Fluorination via Diazonium Salt

Steps :

  • Nitration : 2-Methoxy-6-bromopyridine → 2-Methoxy-6-bromo-3-nitropyridine.

  • Reduction : Nitro → amine (e.g., with Pd/C or Fe).

  • Diazotization : Amine → diazonium salt (NaNO₂, HCl, 0–5°C).

  • Fluorination : Diazonium salt + HBF₄ → 2-Methoxy-6-fluoro-3-bromopyridine.

Yield : >50% (estimated).

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages Challenges
Bromination → FluorinationNBS, HBF₄20–90°C, 2–6 hours74–95%High regioselectivityFluorination requires low temps
Fluorination → BrominationHBr, NaNO₂120–130°C, 5–6 hours~50%Cost-effective precursorsPoor bromination regioselectivity
Methoxylation of hydroxyCH₃I, K₂CO₃Reflux, 12–16 hours74%Simple, scalableRequires pure hydroxy precursor
DiazotizationNaNO₂, HBF₄0–5°C → 35–45°C>50%Precise fluorination controlMulti-step, hazardous reagents

Industrial-Scale Optimization

For large-scale production, reaction parameters are finely tuned:

Continuous Processing

  • Bromination : HBr in acetic acid, 120–130°C, 5–6 hours.

  • Fluorination : Diazotization in HCl, followed by HBF₄ addition.

Purification

  • Crystallization : Ethyl acetate/heptane chromatography or solvent evaporation.

  • Yield : 90.3% (for brominated intermediates) .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-Bromo-6-fluoro-2-methoxypyridine serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The bromine or fluorine atoms can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.
  • Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or acids, while reduction can yield different derivatives.
  • Coupling Reactions: It is employed in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds with other aromatic compounds .

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of bromine/fluorine with nucleophiles
OxidationConversion of methoxy to aldehydes/acids
ReductionFormation of various derivatives
CouplingFormation of carbon-carbon bonds

Biological Research

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities. Studies have explored its antimicrobial effects against various pathogens and its anticancer properties through mechanisms that may involve the inhibition of specific enzymes related to cancer cell proliferation .

Case Study: Inhibition of Cancer Cell Proliferation
In a study investigating the compound's effects on cancer cells, it was found that this compound inhibited the growth of specific cancer cell lines by interfering with critical signaling pathways. This suggests its potential as a lead compound for developing new anticancer therapies.

Pharmaceutical Applications

Intermediate for Drug Synthesis
The compound is extensively used as an intermediate in synthesizing various drugs and therapeutic agents. Its ability to modify biological activity through structural variations makes it a valuable component in drug discovery processes. For instance, modifications of the pyridine ring can lead to compounds with enhanced efficacy against specific diseases .

Table 2: Potential Pharmaceutical Applications

Application AreaDescription
Drug DevelopmentIntermediate for synthesizing therapeutic agents
Targeted TherapiesModifications lead to compounds with specific biological activities

Industrial Applications

Development of New Materials
In industrial settings, this compound is explored for developing new materials with tailored properties. Its unique substituents allow for modifications that can enhance material performance in coatings and polymers .

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-methoxypyridine is primarily determined by its ability to interact with specific molecular targets. The presence of fluorine and bromine atoms enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound can inhibit or activate specific pathways, depending on the target molecule. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

The following analysis compares 3-bromo-6-fluoro-2-methoxypyridine with structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Structural Analogs with Halogen Variations
Compound Name CAS Number Substituents (Positions) Key Differences Reactivity/Applications References
3-Bromo-6-chloro-2-methoxypyridine 884494-81-9 Br (3), Cl (6), OCH₃ (2) Cl vs. F at position 6 Higher electrophilicity at C6 due to Cl; used in nucleophilic substitutions
3-Bromo-2-(difluoromethyl)-6-fluoropyridine 1803695-57-9 Br (3), F (6), CF₂H (2) CF₂H vs. OCH₃ at position 2 Enhanced lipophilicity; potential CNS drug intermediate
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 Br (5), OCH₃ (6), NH₂ (3) NH₂ vs. F at position 3; Br at C5 Amine group enables Buchwald-Hartwig amination

Key Insights :

  • Halogen Effects : Replacing F with Cl at position 6 (as in 3-bromo-6-chloro-2-methoxypyridine) increases electrophilicity, favoring SNAr reactions.
  • Functional Group Trade-offs : The difluoromethyl group in 3-bromo-2-(difluoromethyl)-6-fluoropyridine enhances metabolic stability compared to methoxy, a critical feature in drug design.
Analogs with Substituent Positional Isomerism
Compound Name CAS Number Substituents (Positions) Key Differences Reactivity/Applications References
3-Bromo-2-fluoro-6-methylpyridine N/A Br (3), F (2), CH₃ (6) F at C2 vs. OCH₃; CH₃ vs. F at C6 Steric hindrance from CH₃ reduces coupling efficiency
2-Bromo-3-chloro-6-methylpyridine 185017-72-5 Br (2), Cl (3), CH₃ (6) Br at C2 vs. C3; CH₃ vs. OCH₃ Lower steric demand at C3 aids metalation

Key Insights :

  • Positional Sensitivity : Bromine at C3 (vs. C2) in the target compound enhances reactivity at C3 for cross-coupling, whereas C2-brominated analogs (e.g., 2-bromo-3-chloro-6-methylpyridine) are less reactive due to ortho effects.
Physical and Chemical Property Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
This compound ~206.02 (calculated) Not reported Not reported Likely polar aprotic solvents
3-Bromo-2-chloro-6-methylpyridine 206.47 30–35 38 Soluble in DCM, THF
3-Bromo-2-(difluoromethyl)-6-fluoropyridine 217.26 Not reported Not reported High lipophilicity

Key Insights :

  • The methyl group in 3-bromo-2-chloro-6-methylpyridine lowers its melting point compared to methoxy-containing analogs, improving handling in synthetic workflows.

Biological Activity

3-Bromo-6-fluoro-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in research and industry.

This compound has been investigated for its interactions with various enzymes and proteins. It plays a role in metabolic pathways, potentially influencing enzyme activity and function. The compound's structure, featuring both bromine and fluorine atoms, enhances its lipophilicity, which is critical for membrane permeability and bioactivity .

Cellular Effects

The compound exhibits notable effects on cellular processes. Research indicates that it can influence cell signaling pathways and gene expression. For example, studies have shown that fluorinated pyridines often enhance the potency of compounds due to improved interaction with biological targets .

Molecular Mechanism

At the molecular level, this compound is believed to exert its biological effects through enzyme inhibition or activation. The presence of bromine and fluorine atoms may facilitate interactions with specific biomolecules, altering their functions .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialExhibits potential against various pathogens
AnticancerInvestigated for effects on cancer cell lines
Enzyme InteractionModulates activity of specific enzymes

Research Findings

Recent studies have explored the compound's activity against cancer cells, highlighting its potential as an anticancer agent. In vitro assays demonstrated that this compound can induce apoptosis in certain cancer cell lines, suggesting a mechanism involving caspase activation .

Case Study: Anticancer Activity

A study conducted on various cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to activate apoptotic pathways, particularly through the upregulation of pro-apoptotic proteins .

Applications in Scientific Research

This compound has several applications:

  • Pharmaceutical Development : Its properties make it a suitable candidate for developing new therapeutic agents targeting various diseases.
  • Agrochemicals : The compound's biological activity may extend to agricultural applications, particularly in developing pest-resistant formulations .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., C-4 vs. C-5 positions).
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states in substitution reactions.
  • Hammett parameters : Correlate substituent electronic effects (σₚ values) with observed regiochemistry .

Why does the methoxy group at position 2 exhibit stability under acidic conditions, and how can this be leveraged in synthesis?

Advanced Research Question
The methoxy group is stabilized by resonance with the pyridine ring, reducing susceptibility to acid-catalyzed cleavage. Applications include:

  • One-pot syntheses : Use HCl/MeOH mixtures without demethylation.
  • Directed ortho-metalation : Exploit the methoxy group as a directing group for C–H functionalization .

How does the compound's stability vary under different storage conditions, and what degradation products form?

Basic Research Question

  • Light-sensitive degradation : Store in amber vials at RT; UV exposure may cause debromination .
  • Hydrolytic degradation : In aqueous solutions, methoxy groups hydrolyze to hydroxyl derivatives (detect via LC-MS).
  • Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify impurities .

What role does fluorine play in enhancing the compound's reactivity in nucleophilic aromatic substitution (SNAr)?

Advanced Research Question
Fluorine's strong electron-withdrawing effect activates the pyridine ring for SNAr at position 6. Methodological insights:

  • Kinetic vs. thermodynamic control : Use bulky nucleophiles (e.g., tert-butylamine) to favor substitution at fluorine-activated positions.
  • Leaving group optimization : Replace fluorine with better leaving groups (e.g., nitro) if SNAr efficiency is low .

What challenges arise when scaling up reactions involving this compound, and how can they be mitigated?

Advanced Research Question

  • Exothermic reactions : Use jacketed reactors with controlled cooling during halogenation steps.
  • Catalyst recovery : Implement flow chemistry with immobilized Pd catalysts to reduce costs .
  • Purification bottlenecks : Optimize column chromatography or switch to recrystallization (e.g., using ethyl acetate/hexane).

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